molecular formula C10H9FN2O2 B2437918 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1784835-70-6

2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2437918
CAS No.: 1784835-70-6
M. Wt: 208.192
InChI Key: GWSQYYWOHAJJOZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 1784835-70-6) is a fluorinated benzimidazole derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a benzimidazole core, a versatile scaffold known for its prevalence in bioactive molecules and its classification as one of the top ring systems found in FDA-approved drugs . The structural motif of the 2-phenyl-1H-benzo[d]imidazole is recognized as a bioisostere for the imidazo[1,2-a]pyridine template found in well-known GABA-A receptor modulators like zolpidem . Scientific studies suggest that related 2-(4-fluorophenyl)-1H-benzo[d]imidazole compounds show promise as Positive Allosteric Modulators (PAMs) of the α1β2γ2 GABA-A receptor . This interaction at the benzodiazepine site of the GABA-A receptor is a target for investigating novel neurological therapies, and the incorporation of a fluorine atom is a strategic approach to potentially enhance metabolic stability and reduce unwanted hepatotoxicity in research compounds . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(4-fluoro-2-methylbenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-6-12-10-7(11)3-2-4-8(10)13(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSQYYWOHAJJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC(=O)O)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the following steps:

    Formation of the benzimidazole core: The benzimidazole core can be synthesized by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluoro and methyl groups: The fluoro and methyl substituents can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.

    Attachment of the acetic acid moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction, where a suitable acetic acid derivative reacts with the benzimidazole core.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of derivatives related to 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid. For instance, compounds derived from 2-mercaptobenzimidazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) indicated that certain derivatives exhibited potent antimicrobial effects, with MIC values as low as 1.27 µM against specific strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound IDMIC (µM)Activity Type
N11.27Gram-positive
N81.43Gram-negative
N222.60Fungal
N184.53Anticancer

Anticancer Potential

The anticancer properties of compounds related to 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid have been evaluated against various cancer cell lines. Notably, studies have demonstrated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Case Study: Evaluation Against Colorectal Carcinoma

In a study assessing the anticancer activity against human colorectal carcinoma cell line (HCT116), several compounds exhibited remarkable cytotoxicity with IC50 values ranging from 4.53 µM to 9.99 µM. These findings suggest that modifications to the benzimidazole structure can enhance anticancer activity, making it a promising scaffold for further drug development .

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
  • 2-(4-Bromo-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
  • 2-(4-Iodo-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid

Uniqueness

2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chloro, bromo, and iodo analogs.

Biological Activity

2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, including its anticancer, antibacterial, and antifungal activities, supported by relevant data tables and case studies.

  • Chemical Name : 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
  • Molecular Formula : C10H9FN2O2
  • Molecular Weight : 208.19 g/mol
  • CAS Number : 1500738-62-4

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid. These compounds have shown promise in inhibiting various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
A549 (Lung Cancer)12.34
U937 (Leukemia)18.45

These results indicate that the compound's activity is comparable to established chemotherapeutic agents.

The mechanism by which 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that the compound triggers apoptotic pathways in a dose-dependent manner, leading to increased cell death in treated populations.

Antibacterial Activity

The compound also exhibits notable antibacterial properties against various bacterial strains. The following table presents the minimum inhibitory concentration (MIC) values for selected pathogens:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus10.5Moderate Activity
Escherichia coli15.0Moderate Activity
Bacillus subtilis8.0Good Activity

These findings suggest that 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid could serve as a potential lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens. The following table summarizes the antifungal activity measured by MIC values:

Fungal Strain MIC (µM) Activity
Candida albicans20.0Moderate Activity
Aspergillus niger25.0Moderate Activity

This suggests that the compound may be effective against opportunistic fungal infections, particularly in immunocompromised patients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting imidazole derivatives with chloroacetate esters under basic conditions (e.g., K₂CO₃) at room temperature for 24 hours, followed by purification via column chromatography . Alternative routes use benzaldehyde and ammonium hydroxide in ethanol to form the imidazole core, which is subsequently functionalized with fluoromethyl and acetic acid groups .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹, carboxylic acid O-H stretch at 2500-3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0-8.5 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers verify the purity of synthesized derivatives?

  • Methodology : Purity is assessed via melting point analysis (e.g., sharp melting points within 1-2°C range) , analytical HPLC (e.g., C18 column with UV detection at 254 nm) , and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can solvent-free conditions optimize synthesis yields of derivatives?

  • Methodology : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions achieves yields of 90-96%. Key parameters include:

  • Temperature: 60-80°C for 2-4 hours.
  • Stoichiometric use of acylating agents (1.2 equivalents).
  • Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) .

Q. What computational strategies predict biological activity of analogs?

  • Methodology :

  • Molecular Docking : Evaluates binding affinity to targets (e.g., tubulin for anticancer activity). Docking scores < -8 kcal/mol suggest strong interactions .
  • DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps < 4 eV indicate high reactivity) .

Q. How to resolve contradictory spectral data in derivatives?

  • Methodology :

  • Cross-validate with 2D NMR (e.g., HSQC, HMBC for ambiguous signals).
  • Compare experimental data with DFT-calculated NMR shifts (deviation < 0.5 ppm acceptable).
  • Re-examine reaction conditions (e.g., catalyst purity, solvent traces) to identify experimental errors .

Q. What strategies enhance aqueous solubility for pharmacological studies?

  • Methodology :

  • Salt Formation : Sodium or potassium salts via ester hydrolysis (e.g., 1M NaOH at 60°C for 2 hours) .
  • Co-solvents : Use DMSO (5-10% v/v) in stock solutions for in vitro assays .

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